molecular formula C6H14S2 B1346781 3,6-Dithiaoctane CAS No. 5395-75-5

3,6-Dithiaoctane

Cat. No. B1346781
CAS RN: 5395-75-5
M. Wt: 150.3 g/mol
InChI Key: DCXDVGKTBDNYRX-UHFFFAOYSA-N
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Description

3,6-Dithiaoctane is an organosulfur compound with the linear formula C6H14S2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 3,6-Dithiaoctane has been mentioned in several studies. For instance, it has been used in the synthesis of Cobalt(III) complexes with 1,8-diamino-3,6-dithiaoctane . Another study mentioned the synthesis of mixed heteroleptic chelate complexes of Ruthenium (II) with 1,8-Bis (2-pyridyl)-3,6-dithiaoctane .


Molecular Structure Analysis

The molecular structure of 3,6-Dithiaoctane is represented by the linear formula C6H14S2 . Its molecular weight is 150.306 . Further structural analysis can be found in the study "Vibrational spectra and structure of 3,6-dithiaoctane-1,8-diol" .

Scientific Research Applications

Vibrational Spectra and Molecular Structure

3,6-Dithiaoctane has been extensively studied for its vibrational spectra and molecular structure. Research by Kurbakova et al. (1992) explored its IR and Raman spectra, revealing insights into the molecule's structure based on spectral data and normal coordinate analysis. They found that in the crystal form, 3,6-dithiaoctane has a trans conformation with significant intermolecular hydrogen bonding, while in liquid phase, it adopts a gauche conformation with an intramolecular hydrogen bond, likely of the OH ··· S type (Kurbakova et al., 1992).

Complex Formation with Technetium

Pietzsch et al. (1993) conducted research on the formation of neutral oxotechnetium(V) complexes with dithioethers, including 3,6-dithiaoctane. They found that these compounds interact with tetrachlorooxotechnetate to form binuclear oxo species, revealing insights into the coordination chemistry of technetium with dithioethers. This has implications for the development of novel technetium-based complexes (Pietzsch et al., 1993).

Ionophoric Properties

Research by Schneider et al. (1980) demonstrated that 3,6-dioxaoctane-dithioamide, a compound related to 3,6-dithiaoctane, behaves as a highly selective ionophore for Cd2+ in solvent polymeric membranes. This suggests potential applications in selective ion transport and sensing technologies (Schneider et al., 1980).

Non-Bonded Sulphur-Sulphur Interactions

Månsson (1974) studied the enthalpies of combustion and vaporization of 3,6-dithiaoctane, providing valuable data on the thermodynamic properties of this compound. This research contributes to understanding the stability and reactivity of sulphur-containing compounds (Månsson, 1974).

Copper Complexes Formation

Ainscough et al. (1976) explored the formation of copper complexes with 3,6-dithiaoctane. Their research provides insights into the nature of the copper-sulphur bond and the reactivity of dithioether ligands with copper, which is crucial for understanding the coordination chemistry of copper and sulfur (Ainscough et al., 1976).

Metal Complexes with Dicarboxylic Acid Derivatives

Bellaart and Verbeek (1969) reported on the synthesis and characterization of metal complexes involving 3,6-dithiaoctane-1,8-dicarboxylic acid. Their work contributes to the field of metal-organic chemistry, specifically in the synthesis and study of metal complexes with dithioether ligands (Bellaart & Verbeek, 1969).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, 3,6-Dithiaoctane is sold as-is without any representation or warranty . It is advised to avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

1,2-bis(ethylsulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXDVGKTBDNYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022226
Record name 3,6-Dithiaoctane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dithiaoctane

CAS RN

5395-75-5
Record name 1,2-Bis(ethylthio)ethane
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Record name 3,6-Dithiaoctane
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Record name 3,6-Dithiaoctane
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Record name 3,6-Dithiaoctane
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Record name 3,6-DITHIAOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
766
Citations
M Månsson - The Journal of Chemical Thermodynamics, 1974 - Elsevier
Enthalpies of combustion and vaporization at 298.15 K have been measured for 3,5-dithiaheptane and 3,6-dithiaoctane. Enthalpies of formation at 298.15 K have been derived for the …
Number of citations: 21 www.sciencedirect.com
GR Brubaker, JN Brown, MK Yoo, RA Kinsey… - Inorganic …, 1979 - ACS Publications
NN (NO) nonbonded distances (2.76-2.79 Á) provide confirmation that the nitrosyl nitrogen atom position (and by implication the metal atom position as well) is governed by minimizing …
Number of citations: 97 pubs.acs.org
H Isci, O Dag, WR Mason - Inorganic Chemistry, 1993 - ACS Publications
Over the last three decades the electronic structure and spectra for square planar complexes for metal ions of d8 electronic configuration have been extensively investigated for halide, …
Number of citations: 25 pubs.acs.org
MM Olmstead, WK Musker, LW Ter Haar… - Journal of the …, 1982 - ACS Publications
The crystal and molecular structure of the compounddichloro (3, 6-dithiaoctane) copper (II), Cu (C2H5SC2H4SC2H5) Cl2, has been determined from single-crystal, three-dimensional X-…
Number of citations: 25 pubs.acs.org
JH Worrell, DH Busch - Inorganic Chemistry, 1969 - ACS Publications
The flexible quadridentate ligand l, 8-diamino-3, 6-dithiaoctane (eee), having the donoratom sequence nitrogen-sulfur-sulfur-nitrogen, forms monomeric octahedral complexes with …
Number of citations: 46 pubs.acs.org
JH Worrell, DH Busch - Inorganic Chemistry, 1969 - ACS Publications
Introduction The preparation, characterization, and several general reactions of the diacidocobalt (III) complexes derived from l, 8-diamino-3, 6-dithiaoctane have been described in a …
Number of citations: 25 pubs.acs.org
LA Ortiz-Frade, L Ruiz-Ramírez, I González… - Inorganic …, 2003 - ACS Publications
Reaction of dichlorotris(triphenylphosphine) ruthenium(II) [RuCl 2 (PPh 3 ) 3 ] with 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), a (N 2 S 2 ) tetradentate donor, yields a new compound [Ru(…
Number of citations: 56 pubs.acs.org
M Thompson, J Whelan, DJ Zemon… - Journal of the …, 1979 - ACS Publications
Experience suggests that a 4-eV shift in the $2 P peak upon copper coordination is unreasonably large, since the energy of the S2P peak seems to be largely determined by the formal …
Number of citations: 23 pubs.acs.org
M Manzanera-Estrada, LF Hernández Ayala… - Journal of the Mexican …, 2013 - scielo.org.mx
This work presents the electrochemical characterization of Cu(NO3)2•2.5H2O, [Cu(pdto)H2O](PF6)2 and superoxide ion in DMSO. The electrochemical processes Cu(II) + 2e → Cu(0), […
Number of citations: 6 www.scielo.org.mx
JF Richardson, NC Payne - Inorganic Chemistry, 1978 - ACS Publications
The crystal and molecular structures of (1, 8-diamino-3, 6-dithiaoctane)(1-methylimidazole) copper (II) perchloratehave been determined from three-dimensional X-ray data. The …
Number of citations: 27 pubs.acs.org

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